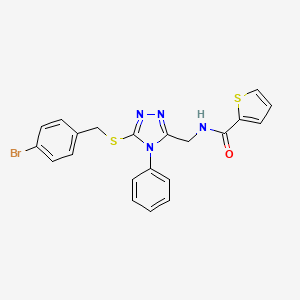

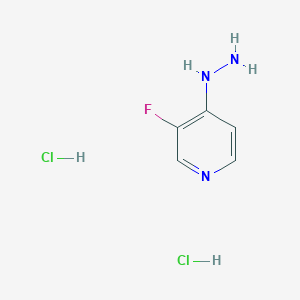

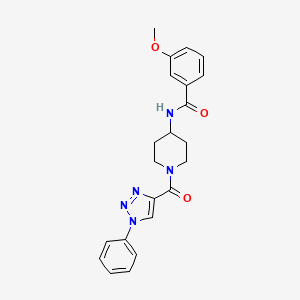

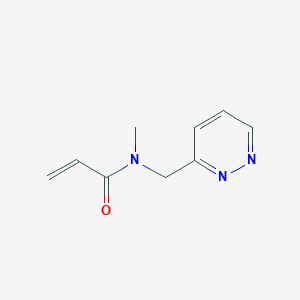

![molecular formula C16H10F4N2OS B2940364 4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine CAS No. 497083-39-3](/img/structure/B2940364.png)

4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction. For example, the thiazole ring could be formed via a Hantzsch thiazole synthesis or similar method. The fluorophenyl and trifluoromethoxyphenyl groups could be introduced via electrophilic aromatic substitution reactions, using appropriate fluorinating or trifluoromethoxylating agents .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings would likely cause the molecule to be relatively flat. The electronegative fluorine and oxygen atoms would create areas of high electron density, making these regions potentially reactive .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amine group could act as a nucleophile or base, participating in reactions such as acid-base reactions or nucleophilic substitutions. The thiazole ring might undergo reactions at the sulfur or nitrogen atoms. The fluorophenyl and trifluoromethoxyphenyl groups could potentially undergo electrophilic aromatic substitution reactions, although the electron-withdrawing fluorine atoms would likely make these reactions less favorable .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups. The presence of the fluorine atoms might increase its stability and decrease its reactivity, compared to similar compounds without fluorine .Aplicaciones Científicas De Investigación

Organic Light Emitting Devices (OLEDs) Application

- Fluorophores like 4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine are used in the development of efficient non-doped bluish-green organic light-emitting devices. Research by Tagare et al. (2018) in the Journal of Photochemistry and Photobiology A-chemistry focused on star-shaped fluorescent phenanthroimidazole fluorophores, exhibiting high glass transition temperatures and thermal stabilities, making them promising materials for OLEDs (Tagare, Ulla, Satyanarayan, & Vaidyanathan, 2018).

Security Ink Application

- Novel V-shaped molecules, such as 4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine, have been studied for their multi-stimuli response and potential use as security inks. Lu and Xia (2016) in the Journal of Materials Chemistry C demonstrated that these molecules could change color under different mechanical forces or pH stimuli, making them suitable for security applications (Lu & Xia, 2016).

Fluorescent Probes

- The derivative of 4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine, 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazole, was explored by Tanaka et al. (2001) as a fluorescent probe for sensing magnesium and zinc cations, with sensitivity to pH changes. This research in The Journal of Organic Chemistry highlights the utility of such derivatives in sensing applications (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).

Phosphorescent OLEDs

- Research into bipolar fluorophores similar to 4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine, for use in green and orange-red phosphorescent OLEDs, was conducted by Liu et al. (2016). These materials show potential for high-performance OLEDs with low efficiency roll-off at high brightness, as detailed in the Journal of Materials Chemistry C (Liu et al., 2016).

Mecanismo De Acción

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological molecules in the body. The compound could potentially interact with enzymes, receptors, or other proteins, influencing their activity .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety precautions. Based on its structure, it could potentially be harmful if ingested, inhaled, or if it comes into contact with the skin. It’s always important to refer to the material safety data sheet (MSDS) for specific safety information .

Direcciones Futuras

Propiedades

IUPAC Name |

4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F4N2OS/c17-11-3-1-10(2-4-11)14-9-24-15(22-14)21-12-5-7-13(8-6-12)23-16(18,19)20/h1-9H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRARSYGNVZIENS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F4N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2940286.png)

![2-[2-(4-Tert-butylphenyl)-2-oxoethyl]sulfanyl-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2940287.png)

![3-(2,3-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2940288.png)

![3-Bromoimidazo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B2940296.png)

![2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2940298.png)